tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₉N₃O₃Cl. It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with morpholine as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.
Purification: The final product is purified to remove any impurities and ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can result in the formation of different derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is used in biological studies to investigate the effects of morpholine derivatives on various biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Morpholine: The parent compound from which tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride is derived.
Tert-Butyl Morpholine Derivatives: Other derivatives of morpholine with different functional groups.
Carbamimidoyl Compounds: Compounds containing the carbamimidoyl group.
Uniqueness: this compound is unique due to its specific structure and the presence of both the tert-butyl and carbamimidoyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-carbamimidoylmorpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-6-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUPCLKNOYBFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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